molecular formula C16H23ClN4O5 B13583219 N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride

N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride

Cat. No.: B13583219
M. Wt: 386.8 g/mol
InChI Key: JAIULVUVQZSVFA-UHFFFAOYSA-N
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Description

N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethoxyethyl group, a diazinan-1-yl group, and a methoxybenzamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride involves multiple steps. The key starting materials include 2-(2-aminoethoxy)ethanol and 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid. The synthesis typically involves the following steps:

    Formation of the Intermediate: The aminoethoxyethyl group is introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The intermediate is then coupled with 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxyethyl group can be oxidized to form corresponding oxides.

    Reduction: The diazinan-1-yl group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminoethoxyethyl group, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethoxyethyl group may facilitate binding to proteins or enzymes, while the diazinan-1-yl group can modulate biological activity. The methoxybenzamide moiety may contribute to the compound’s overall stability and solubility, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-aminoethoxy)ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide
  • N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide acetate

Uniqueness

N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in aqueous environments.

Properties

Molecular Formula

C16H23ClN4O5

Molecular Weight

386.8 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride

InChI

InChI=1S/C16H22N4O5.ClH/c1-24-13-10-11(15(22)18-6-9-25-8-5-17)2-3-12(13)20-7-4-14(21)19-16(20)23;/h2-3,10H,4-9,17H2,1H3,(H,18,22)(H,19,21,23);1H

InChI Key

JAIULVUVQZSVFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCOCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

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